Cas no 822-98-0 (norbornan-2-amine)

norbornan-2-amine structure
norbornan-2-amine structure
Product Name:norbornan-2-amine
Numero CAS:822-98-0
MF:C7H13N
MW:111.184821844101
MDL:MFCD00167748
CID:724602
PubChem ID:98480
Update Time:2024-10-27

norbornan-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • Bicyclo[2.2.1]heptan-2-amine
    • 2-Norbornanamine
    • BICYCLO[2.2.1]HEPT-2-YLAMINE
    • bicyclo[2.2.1]hept-2-ylamine(SALTDATA: 0.15H2O 0.15H2CO3)
    • 2-aminonorbornane
    • 2-Norbornylamine
    • endo-2-aminonorbornane
    • endo-2-norbornylamine
    • exo-2-aminonorbornane
    • Norbornane-2-amine
    • Norbornylamine
    • Norcamphanylamine
    • norbornan-2-amine
    • 2-Norbornanamine (6CI, 7CI, 8CI)
    • [Bicyclo[2.2.1]heptan-2-yl]amine
    • NSC 143369
    • Bicyclo[2.2.1]heptan-2-amine, exo-
    • NSC143369
    • Bicyclo(2.2.1)heptan-2-amine
    • 822-98-0
    • .+/-.-exo-2-Aminonorbornane
    • 130463-97-7
    • Exo-2-aminonorborane
    • endo-2-Norbornanamine
    • 1821748-72-4
    • SB75281
    • (1S,2R,4S)-norbornan-2-amine
    • 3-amino-norcamphane
    • DTXSID40953127
    • NS00042396
    • EINECS 212-510-2
    • EN300-68295
    • MFCD00167748
    • exo-norbornan-2-amine
    • SB75282
    • (1S,2R,4R)-norbornan-2-amine
    • Bicyclo[2.2.1]hept-2-ylamine #
    • exo-2-Bornanamine
    • 1821714-36-6
    • endo-norbornan-2-amine
    • F30523
    • CHEMBL3736576
    • (1R,2S,4S)-norbornan-2-amine
    • (1R,2R,4R)-norbornan-2-amine
    • 31002-73-0
    • exo-2-Norbornanamine
    • SY239407
    • (1S,2S,4S)-norbornan-2-amine
    • AKOS003791432
    • AB86337
    • DB-243110
    • EINECS 230-647-6
    • NSC-143369
    • rel-(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine
    • SB75280
    • SB45251
    • (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-amine
    • rac-(1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine
    • SB45164
    • AS-48360
    • CS-0119836
    • SCHEMBL249844
    • MDL: MFCD00167748
    • Inchi: 1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2
    • Chiave InChI: JEPPYVOSGKWVSJ-UHFFFAOYSA-N
    • Sorrisi: NC1C2CC(CC2)C1

Proprietà calcolate

  • Massa esatta: 111.10500
  • Massa monoisotopica: 111.104799
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 0
  • Complessità: 101
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26
  • XLogP3: 1

Proprietà sperimentali

  • PSA: 26.02000
  • LogP: 1.83400

norbornan-2-amine Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 2920
  • Termine di sicurezza:8
  • Gruppo di imballaggio:II
  • Classe di pericolo:8
  • PackingGroup:II

norbornan-2-amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM283538-1g
Bicyclo[2.2.1]heptan-2-amine
822-98-0 95%
1g
$305 2021-06-15
Chemenu
CM283538-5g
Bicyclo[2.2.1]heptan-2-amine
822-98-0 95%
5g
$915 2021-06-15
TRC
B789693-10mg
Bicyclo[2.2.1]heptan-2-amine
822-98-0
10mg
$ 50.00 2022-06-06
TRC
B789693-50mg
Bicyclo[2.2.1]heptan-2-amine
822-98-0
50mg
$ 95.00 2022-06-06
TRC
B789693-100mg
Bicyclo[2.2.1]heptan-2-amine
822-98-0
100mg
$ 160.00 2022-06-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC11488-5g
bicyclo[2.2.1]heptan-2-amine
822-98-0 95%
5g
$1200 2023-09-07
Chemenu
CM283538-1g
Bicyclo[2.2.1]heptan-2-amine
822-98-0 95%
1g
$245 2024-07-23
Chemenu
CM283538-5g
Bicyclo[2.2.1]heptan-2-amine
822-98-0 95%
5g
$915 2022-09-28
Enamine
EN300-68295-0.1g
bicyclo[2.2.1]heptan-2-amine
822-98-0
0.1g
$62.0 2023-02-13
Enamine
EN300-68295-0.25g
bicyclo[2.2.1]heptan-2-amine
822-98-0
0.25g
$88.0 2023-02-13

norbornan-2-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Synthesis of New Camphane-Type Amides: Potential Synthetic Adaptogenes
Novakov, I. A.; et al, Russian Journal of General Chemistry, 2019, 89(3), 399-404

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium cyanoborohydride Solvents: 1-Propanol ;  18 h, 110 °C
2.1 Reagents: Formic acid Catalysts: Palladium Solvents: Methanol ;  45 min, rt
Riferimento
Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes using Hydroxylamines
Moran, Joseph; et al, Journal of the American Chemical Society, 2008, 130(52), 17893-17906

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydroquinone
2.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Acetic acid
3.1 Reagents: Diazomethane
3.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol
3.3 Reagents: Sodium nitrite ,  Hydrogen ion Solvents: Carbon tetrachloride
Riferimento
Synthesis and spectroscopic study of some new rigid N-bicyclo-substituted 2-phenylacetamides
Antonovic, D. G.; et al, Journal of Molecular Structure, 1988, 174, 255-8

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Methanol ;  45 min, rt
Riferimento
Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes using Hydroxylamines
Moran, Joseph; et al, Journal of the American Chemical Society, 2008, 130(52), 17893-17906

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide ,  Sodium hypochlorite ,  Borane
Riferimento
Convenient synthesis of alkyl amines via the reaction of organoboranes with ammonium hydroxide
Kabalka, George W.; et al, Journal of Organic Chemistry, 1981, 46(21), 4296-8

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Palladium Solvents: Ethanol ,  Water
1.2 Reagents: Hydrazine hydrate (1:1)
Riferimento
Catalytic transfer hydrogenolysis of N-benzyl protecting groups
Adger, B. M.; et al, Synthesis, 1987, (1), 53-5

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Diazomethane
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol
1.3 Reagents: Sodium nitrite ,  Hydrogen ion Solvents: Carbon tetrachloride
Riferimento
Synthesis and spectroscopic study of some new rigid N-bicyclo-substituted 2-phenylacetamides
Antonovic, D. G.; et al, Journal of Molecular Structure, 1988, 174, 255-8

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Acetic acid
2.1 Reagents: Diazomethane
2.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol
2.3 Reagents: Sodium nitrite ,  Hydrogen ion Solvents: Carbon tetrachloride
Riferimento
Synthesis and spectroscopic study of some new rigid N-bicyclo-substituted 2-phenylacetamides
Antonovic, D. G.; et al, Journal of Molecular Structure, 1988, 174, 255-8

norbornan-2-amine Raw materials

norbornan-2-amine Preparation Products

Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd